
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" and is known for its ability to act as an inhibitor for certain enzymes. The purpose of
Mechanism of Action
The mechanism of action for compound X involves its ability to selectively bind to and inhibit the activity of certain enzymes. Specifically, compound X is known to inhibit the activity of enzymes that are involved in the regulation of various biological processes, such as cell growth and metabolism. By inhibiting the activity of these enzymes, compound X has the potential to disrupt the normal functioning of cells, which can lead to the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are still being studied, but early research suggests that it has the potential to be used as a therapeutic agent for a variety of diseases. Specifically, compound X has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound X in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of specific enzymes on biological processes, which can provide valuable insights into the underlying mechanisms of disease. However, one of the limitations of using compound X in lab experiments is its potential toxicity. Like many chemical compounds, compound X can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are many future directions for research on compound X. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of specific enzymes that are targeted by compound X, which can provide valuable insights into the underlying mechanisms of disease. Additionally, further research is needed to determine the optimal dosage and administration of compound X for the treatment of specific diseases. Finally, research is needed to determine the long-term effects of compound X on the human body, which can help to determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis method for compound X involves a series of chemical reactions that result in the formation of the final product. This process involves the use of various reagents and catalysts, which are carefully selected to ensure the purity and yield of the compound. The exact synthesis method for compound X is proprietary and is not available in the public domain.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been the use of compound X as an inhibitor for certain enzymes. Enzyme inhibitors are compounds that can selectively bind to and inhibit the activity of enzymes, which are essential for many biological processes. By inhibiting the activity of specific enzymes, compound X has the potential to be used as a therapeutic agent for a variety of diseases.
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-17-4-2-1-3-15(17)5-6-19(23)22-12-14-7-9-21-18(11-14)16-8-10-24-13-16/h1-4,7-11,13H,5-6,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQIBEKXTMYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2902590.png)
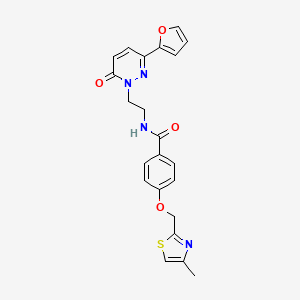
![3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2902593.png)

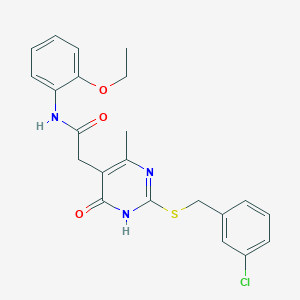
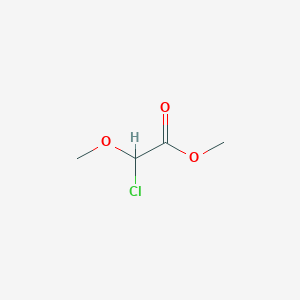


![Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)
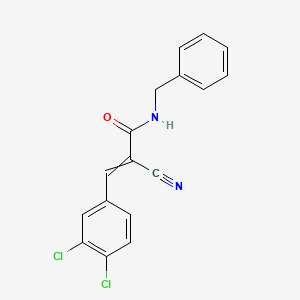
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2902611.png)
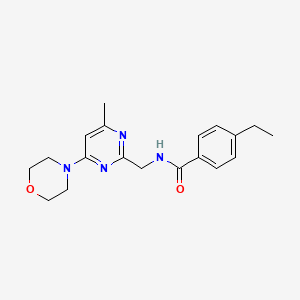
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)